3-Bromo-5-fluorobenzo[b]thiophene
Overview
Description
3-Bromo-5-fluorobenzo[b]thiophene is a heterocyclic compound with the molecular formula C8H4BrFS. It is a derivative of benzo[b]thiophene, where the benzene ring is fused to a thiophene ring, and it contains bromine and fluorine substituents at the 3 and 5 positions, respectively.
Mechanism of Action
Target of Action
It is known that benzo[b]thiophene derivatives are often used in the synthesis of various pharmaceuticals and bioactive compounds .
Mode of Action
It is known to be used in suzuki–miyaura coupling reactions, a type of palladium-catalyzed cross-coupling reaction . In this reaction, the compound acts as an organoboron reagent, participating in the formation of carbon-carbon bonds .
Biochemical Pathways
As a component in suzuki–miyaura coupling reactions, it contributes to the synthesis of complex organic compounds .
Pharmacokinetics
Its physical properties such as boiling point (predicted to be 2886±200 °C) and density (predicted to be 1731±006 g/cm3) have been reported .
Result of Action
Its role in the synthesis of complex organic compounds through suzuki–miyaura coupling reactions suggests it may contribute to the bioactivity of these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluorobenzo[b]thiophene typically involves the bromination and fluorination of benzo[b]thiophene derivatives. One common method is the bromination of 5-fluorobenzo[b]thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yield .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluorobenzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, and reduced to form dihydrothiophenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in solvents such as dichloromethane are used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Products: Depending on the substituents introduced, various functionalized benzo[b]thiophenes can be obtained.
Oxidation Products: Sulfoxides and sulfones are the major products.
Reduction Products: Dihydrobenzo[b]thiophenes are formed.
Scientific Research Applications
3-Bromo-5-fluorobenzo[b]thiophene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Medicinal Chemistry: It is investigated for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-fluorobenzo[b]thiophene
- 3-Bromo-4-fluorobenzo[b]thiophene
- 3-Chloro-5-fluorobenzo[b]thiophene
Uniqueness
3-Bromo-5-fluorobenzo[b]thiophene is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and interactions with other molecules. This positioning can lead to distinct electronic and steric effects, making it a valuable compound for various applications .
Biological Activity
3-Bromo-5-fluorobenzo[b]thiophene is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula CHBrF and is characterized by the presence of bromine and fluorine substituents on a benzo[b]thiophene scaffold. This structure is crucial for its biological activity, as modifications to the thiophene ring can significantly influence its pharmacological properties.
1. Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. It has been involved in the synthesis of various bioactive compounds that target specific cancer cell lines. For instance, derivatives of benzo[b]thiophenes have shown effectiveness against PIM kinases, which are implicated in tumorigenesis. Compounds derived from this scaffold have demonstrated nanomolar activity against PIM isoforms, suggesting a potential role in cancer therapy .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Thiophene derivatives generally display significant antibacterial effects against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that certain derivatives exhibit high inhibitory effects on bacterial growth, making them potential candidates for developing new antibiotics .
3. Anti-inflammatory Effects
This compound has been noted for its anti-inflammatory properties. Compounds within this class are often investigated for their ability to reduce inflammation, which is critical in treating various chronic diseases. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation, such as PIM kinases and COX enzymes.
- Cell Cycle Arrest : Some studies suggest that thiophene derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation : These compounds may alter ROS levels within cells, contributing to their anticancer effects.
Case Studies
Several studies have highlighted the biological activities of this compound:
- Anticancer Study : A recent study synthesized several derivatives based on this compound and evaluated their cytotoxicity against various cancer cell lines. Results indicated that certain modifications enhanced potency against specific tumor types .
- Antimicrobial Testing : Another investigation focused on the antibacterial properties of thiophene derivatives, showing that this compound had significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Summary of Findings
Properties
IUPAC Name |
3-bromo-5-fluoro-1-benzothiophene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFS/c9-7-4-11-8-2-1-5(10)3-6(7)8/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HORROOAXKGNKAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CS2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138993-21-2 | |
Record name | 3-bromo-5-fluoro-1-benzothiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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